

# Application Note: Cell Culture Applications of 2-Chloro-3-phenyl-DL-alanine

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## Compound of Interest

Compound Name: 2-chloro-3-phenyl-DL-alanine

CAS No.: 14091-11-3

Cat. No.: B556781

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## Targeting LAT1 Transport and Metabolic Reprogramming in Cancer Models

### Introduction & Mechanism of Action

**2-Chloro-3-phenyl-DL-alanine** (also known as 2-chlorophenylalanine, o-chlorophenylalanine, or 2-Cl-Phe) is a halogenated derivative of phenylalanine. While structurally similar to the well-known serotonin synthesis inhibitor p-chlorophenylalanine (PCPA), the ortho-chloro substitution confers distinct biological properties, most notably a superior affinity for the L-type Amino Acid Transporter 1 (LAT1/SLC7A5) compared to its meta- and para-isomers.

### Core Mechanisms

- **High-Affinity LAT1 Recognition:** LAT1 is an obligate exchanger that transports large neutral amino acids (e.g., Leucine, Phenylalanine) into cells in exchange for intracellular Glutamine. It is highly overexpressed in human cancers to fuel protein synthesis and mTORC1 signaling.

- Mechanism: The chlorine atom at the ortho (2-) position of the phenyl ring creates a steric and electronic profile that fits tightly into the LAT1 substrate-binding pocket. Recent structure-activity relationship (SAR) studies indicate that ortho-substituted phenylalanine analogs exhibit higher affinity ( ) for LAT1 than their non-substituted or para-substituted counterparts, making 2-Cl-Phe a potent competitive inhibitor of Leucine uptake or a high-affinity substrate for delivery applications.
- Metabolic Modulation (mTORC1 Suppression): By competing with L-Leucine for LAT1 entry, 2-Cl-Phe can reduce intracellular Leucine levels. Since Leucine is a critical activator of mTORC1 (via Sestrin2 and the Rag GTPase complex), 2-Cl-Phe treatment can suppress downstream anabolic signaling, inducing autophagy or cytostasis in LAT1-dependent cancer lines (e.g., HeLa, MCF-7).
- Enzyme Inhibition (Secondary): Like other halogenated phenylalanines, 2-Cl-Phe can act as a substrate or inhibitor for Phenylalanine Hydroxylase (PAH) and Tryptophan Hydroxylase (TPH), though with different kinetics than PCPA.

## Experimental Applications

Application Area	Primary Utility	Key Readout
Transporter Biology	LAT1 Specificity Probe: Characterizing amino acid transport kinetics and specificity in overexpression systems (e.g., HEK293-LAT1).	/ values for Leucine uptake.
Cancer Metabolism	mTORC1 Suppression: Starving cancer cells of essential amino acids (Leucine) to inhibit proliferation.	p-S6K1 / p-4EBP1 levels (Western Blot); Cell viability (MTT/CCK-8).
Drug Delivery	Prodrug Scaffold: Studying the transport of ortho-substituted payloads across the Blood-Brain Barrier (BBB).	Intracellular accumulation (LC-MS/MS).
Protein Engineering	Non-Canonical Incorporation: Incorporation into proteins to study structural perturbations.	Mass Spectrometry of purified proteins.

## Detailed Protocols

### Protocol A: Preparation of Stock Solutions

Note: 2-Cl-Phe is hydrophobic. Proper solubilization is critical for consistent dosing.

- Weighing: Weigh 100 mg of **2-Chloro-3-phenyl-DL-alanine** (MW: 199.63 g/mol ).
- Solvent Choice:
  - Preferred: 0.1 M NaOH or 0.1 M HCl (solubility is enhanced at extreme pH).
  - Alternative: DMSO (Dimethyl sulfoxide) for high-concentration stocks (e.g., 100 mM).
- Dissolution:
  - Add 5 mL of 0.1 M NaOH to yield a ~100 mM stock. Vortex vigorously.

- If using DMSO, add 5 mL DMSO. Note: DMSO concentration in final cell culture must be <0.5% to avoid cytotoxicity.
- Sterilization: Filter sterilize using a 0.22 µm PES or PVDF syringe filter.
- Storage: Aliquot into sterile tubes and store at -20°C. Stable for 6 months. Avoid repeated freeze-thaw cycles.

## Protocol B: LAT1 Competitive Uptake Assay

Objective: Determine the affinity of 2-Cl-Phe for LAT1 by measuring its ability to inhibit the uptake of radiolabeled [

C]-L-Leucine.

Materials:

- Cells: HEK293 cells stably expressing hLAT1 (or naturally high-LAT1 lines like HeLa).
- Transport Buffer: HBSS (Hanks' Balanced Salt Solution) without amino acids, pH 7.4.
- Tracer: [

C]-L-Leucine (approx. 100 µM final concentration, 0.1 µCi/mL).

- Test Compound: **2-Chloro-3-phenyl-DL-alanine** (0.1 µM – 10 mM dilution series).
- Lysis Buffer: 0.1 M NaOH.

Step-by-Step Methodology:

- Seeding: Seed cells in 24-well plates (1.5 x 10<sup>5</sup> cells/well) coated with Poly-D-Lysine. Culture for 24 hours until 90% confluent.
- Equilibration: Remove culture medium. Wash cells 2x with warm (37°C) Na<sup>+</sup>-free Transport Buffer (choline chloride substituted for NaCl is optional, as LAT1 is Na<sup>+</sup>-dependent).

-independent, but standard HBSS is acceptable if System A is blocked or negligible).

- Pre-Incubation: Incubate cells in Transport Buffer for 10 min at  
  
to deplete intracellular amino acid pools.
- Uptake Reaction:
  - Prepare uptake solution: Transport Buffer + [  
  
C]-L-Leucine (100  $\mu$ M) + 2-Cl-Phe (variable concentrations).
  - Aspirate pre-incubation buffer.
  - Add 250  $\mu$ L of uptake solution to each well.
  - Incubate for exactly 1 minute at room temperature (initial rate conditions).
- Termination: Rapidly aspirate uptake solution and wash cells 3x with ice-cold Transport Buffer containing 2 mM unlabeled Leucine (to block efflux).
- Lysis: Add 250  $\mu$ L of 0.1 M NaOH to each well. Incubate 20 min to lyse cells.
- Quantification: Transfer lysate to scintillation vials. Add 3 mL scintillation cocktail. Count CPM (Counts Per Minute) on a beta-counter.
- Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate  
  
using non-linear regression.

## Protocol C: Metabolic Stress & Proliferation Assay

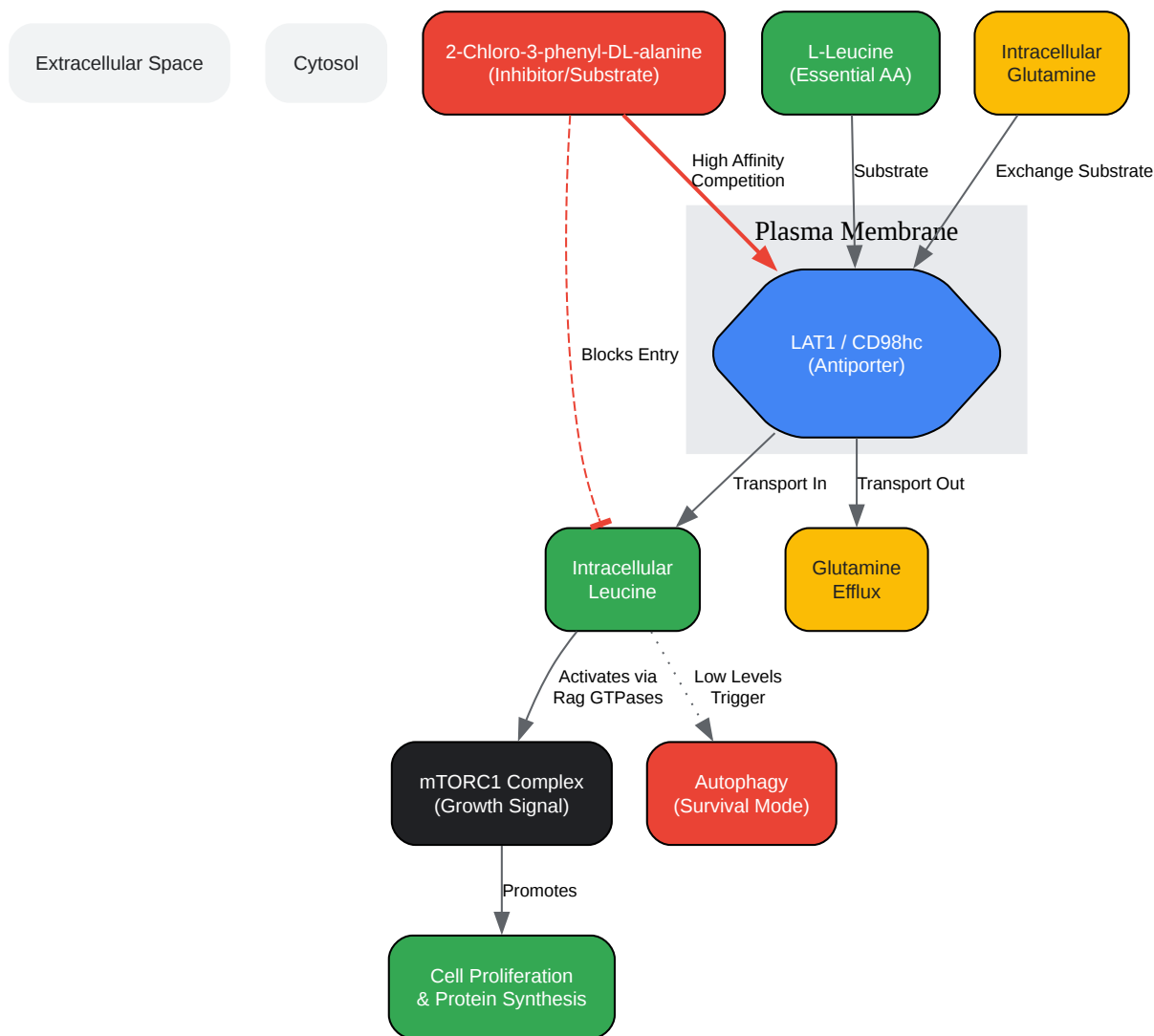
Objective: Assess the anti-proliferative effect of 2-Cl-Phe via Leucine starvation.

- Seeding: Seed cancer cells (e.g., MCF-7) at 5,000 cells/well in a 96-well plate. Allow attachment (24h).
- Treatment:

- Prepare culture medium with low physiological Leucine (e.g., 20-50  $\mu\text{M}$ ) to sensitize cells to transport inhibition.
- Add 2-Cl-Phe at concentrations ranging from 100  $\mu\text{M}$  to 5 mM.
- Include a control (Vehicle) and a positive control (JPH203, a specific LAT1 inhibitor).
- Incubation: Incubate for 48-72 hours.
- Readout: Add 10  $\mu\text{L}$  CCK-8 or MTT reagent. Incubate 2-4 hours. Measure absorbance at 450 nm (CCK-8) or 570 nm (MTT).

## Pathway Visualization

The following diagram illustrates the mechanism by which **2-Chloro-3-phenyl-DL-alanine** targets LAT1, blocking Leucine uptake and downstream mTORC1 signaling.



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Caption: Mechanism of Action: **2-Chloro-3-phenyl-DL-alanine** competes with Leucine for LAT1 transport, reducing intracellular Leucine levels and suppressing mTORC1-driven proliferation.

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